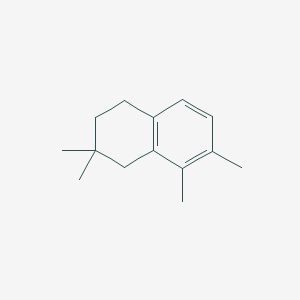
2,2,7,8-Tetramethyl-1,2,3,4-tetrahydronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,7,8-Tetramethyl-1,2,3,4-tetrahydronaphthalene is a hydrocarbon compound with the molecular formula C14H20 It is a derivative of naphthalene, characterized by the presence of four methyl groups at the 2, 2, 7, and 8 positions on the tetrahydronaphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
2,2,7,8-Tetramethyl-1,2,3,4-tetrahydronaphthalene can be synthesized through several methods. One common approach involves the catalytic hydrogenation of naphthalene derivatives. For instance, the hydrogenation of 2,2,7,8-tetramethyl-naphthalene using a nickel catalyst under high pressure and temperature conditions can yield the desired tetrahydronaphthalene compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the catalytic hydrogenation of naphthalene derivatives. The process is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions
2,2,7,8-Tetramethyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can further hydrogenate the compound to form more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a nickel or palladium catalyst is typically used.
Substitution: Sulfuric acid (H2SO4) and other strong acids can facilitate electrophilic substitution reactions.
Major Products Formed
Oxidation: Ketones and alcohols.
Reduction: More saturated hydrocarbons.
Substitution: Various substituted naphthalene derivatives.
科学的研究の応用
2,2,7,8-Tetramethyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving hydrocarbon metabolism and degradation.
Industry: Used as a precursor in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2,2,7,8-tetramethyl-1,2,3,4-tetrahydronaphthalene involves its interaction with various molecular targets and pathways. The compound can act as a hydrogen donor in hydrogenation reactions, facilitating the reduction of other compounds. Its unique structure allows it to participate in various chemical transformations, making it a valuable intermediate in organic synthesis .
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A partially hydrogenated derivative of naphthalene with similar structural properties.
1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene: Another derivative with four methyl groups, but different positional isomers.
7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin: A compound with additional functional groups and similar structural framework .
Uniqueness
2,2,7,8-Tetramethyl-1,2,3,4-tetrahydronaphthalene is unique due to the specific positioning of its methyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes .
特性
CAS番号 |
116355-85-2 |
|---|---|
分子式 |
C14H20 |
分子量 |
188.31 g/mol |
IUPAC名 |
3,3,5,6-tetramethyl-2,4-dihydro-1H-naphthalene |
InChI |
InChI=1S/C14H20/c1-10-5-6-12-7-8-14(3,4)9-13(12)11(10)2/h5-6H,7-9H2,1-4H3 |
InChIキー |
XWGNHRWJEOBGSZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(CCC(C2)(C)C)C=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanone](/img/structure/B14304178.png)
![1-[4-(Dimethylamino)phenyl]-2-nitroethan-1-one](/img/structure/B14304182.png)
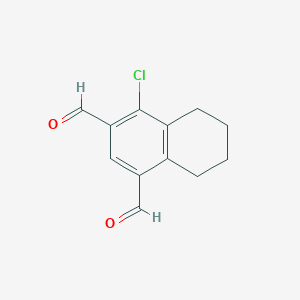
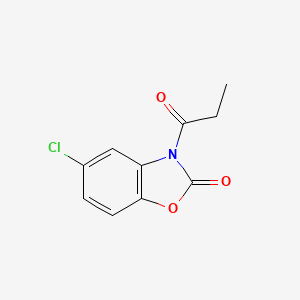
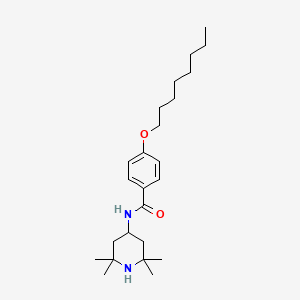

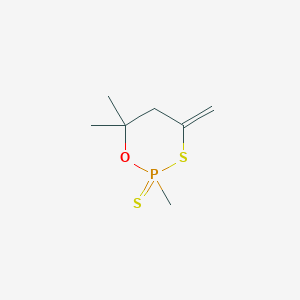
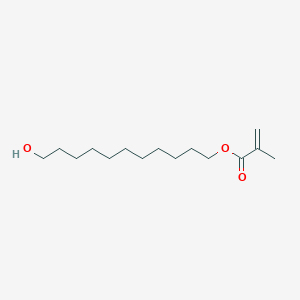

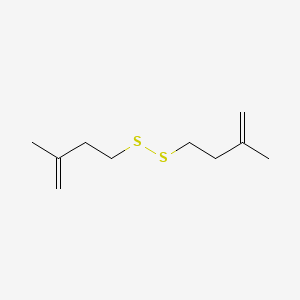
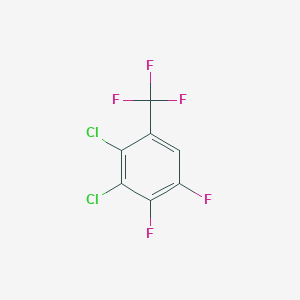


![6-({[2-(Dimethylamino)ethyl]amino}methylidene)-2-ethoxycyclohexa-2,4-dien-1-one](/img/structure/B14304258.png)
